3-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or halogen groups.
Scientific Research Applications
3-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its high anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
3-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its isopropyl and methyl groups may influence its interaction with molecular targets, potentially leading to unique therapeutic applications.
Properties
CAS No. |
2007920-26-3 |
---|---|
Molecular Formula |
C11H19N3 |
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-methyl-3-propan-2-yl-1,4,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)10-8-6-11(3,12)5-4-9(8)13-14-10/h7H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
DOJXIEICABPPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC2=C1CC(CC2)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.